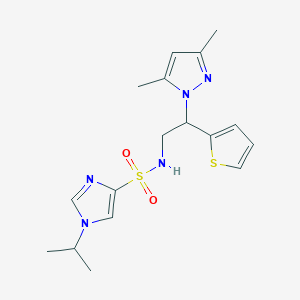

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-1-isopropyl-1H-imidazole-4-sulfonamide

Description

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-1-isopropyl-1H-imidazole-4-sulfonamide is a heterocyclic compound featuring a pyrazole ring substituted with methyl groups at positions 3 and 5, a thiophen-2-yl moiety, and an imidazole-sulfonamide group with an isopropyl substituent. Structural characterization of such compounds typically employs techniques like NMR, IR, and mass spectrometry, as well as X-ray crystallography using programs like SHELX for refinement .

Properties

IUPAC Name |

N-[2-(3,5-dimethylpyrazol-1-yl)-2-thiophen-2-ylethyl]-1-propan-2-ylimidazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N5O2S2/c1-12(2)21-10-17(18-11-21)26(23,24)19-9-15(16-6-5-7-25-16)22-14(4)8-13(3)20-22/h5-8,10-12,15,19H,9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPQOSFUZSYXPMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(CNS(=O)(=O)C2=CN(C=N2)C(C)C)C3=CC=CS3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N5O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-1-isopropyl-1H-imidazole-4-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique combination of functional groups, including:

- Pyrazole ring : Known for its role in various pharmacological activities.

- Thiophene ring : Enhances the compound's electronic properties and may contribute to its biological interactions.

- Imidazole sulfonamide : Often associated with antimicrobial and anti-inflammatory properties.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The mechanisms of action include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby modulating physiological processes.

- Receptor Modulation : It can interact with receptors, influencing signaling pathways that regulate cellular functions.

- Antimicrobial Activity : The sulfonamide group is known for its antibacterial properties, potentially making this compound effective against certain pathogens.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, imidazole derivatives have shown effectiveness against various bacterial strains, including resistant ones. The following table summarizes the antimicrobial activity of related compounds:

| Compound Name | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 0.5 µg/mL |

| Compound B | Escherichia coli | 1.0 µg/mL |

| Compound C | Pseudomonas aeruginosa | 0.25 µg/mL |

Case Studies

- Study on Antibacterial Efficacy :

-

In Vitro Toxicity Assessment :

- An investigation into the cytotoxic effects of related compounds revealed that while many exhibited low toxicity towards mammalian cells, some derivatives showed significant cytotoxicity at higher concentrations . This highlights the importance of structure-activity relationship (SAR) studies in optimizing therapeutic windows.

Research Findings

Recent studies have focused on the structure-activity relationships (SAR) of imidazole and pyrazole derivatives:

- Pharmacophore Identification : Research has identified critical pharmacophoric elements necessary for potent activity against specific targets, emphasizing the role of hydrogen bond donors (HBD) and acceptors (HBA) in enhancing binding affinity .

- ADME Properties : The absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds have been assessed, indicating favorable solubility and plasma protein binding characteristics, which are essential for drug development .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Key Observations:

Sulfonamide vs. Non-Sulfonamide Analogs: The target compound’s sulfonamide group likely improves solubility and target interaction compared to non-sulfonamide imidazoles (e.g., 4,5-diphenyl-2-(thiophen-2-yl)-1H-imidazole) .

Thiophene vs.

Pyrazole Substitution : The 3,5-dimethylpyrazole moiety in the target compound may confer steric hindrance, affecting binding pocket interactions differently than simpler pyrazole or phenyl substituents in analogs .

Pharmacological and Physicochemical Properties

While direct pharmacological data for the target compound are unavailable in the provided evidence, inferences can be drawn from structurally related molecules:

- Antimicrobial Activity: Imidazole derivatives like 4,5-diphenyl-2-(thiophen-2-yl)-1H-imidazole exhibit growth inhibitory effects against microbes . The target compound’s sulfonamide group may enhance this activity due to its known role in disrupting bacterial folate synthesis.

- Synthetic Challenges : The multi-heterocyclic architecture of the target compound may require more complex synthesis routes compared to simpler diphenylimidazoles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.